1-(3-Methoxyphenyl)pyrrolidine-2-thione

Description

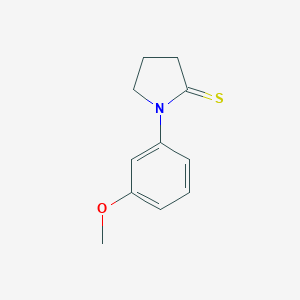

1-(3-Methoxyphenyl)pyrrolidine-2-thione is a heterocyclic compound featuring a pyrrolidine ring substituted with a thione (C=S) group at position 2 and a 3-methoxyphenyl moiety at position 1. This structure combines the electron-donating methoxy group with the sulfur-containing thione, influencing its electronic and steric properties.

The 3-methoxyphenyl group enhances lipophilicity and may contribute to bioactivity, as seen in structurally related pesticides and pharmaceuticals . The thione group can act as a zinc-binding motif, a feature exploited in histone deacetylase (HDAC) inhibitors .

Properties

CAS No. |

116614-76-7 |

|---|---|

Molecular Formula |

C11H13NOS |

Molecular Weight |

207.29 g/mol |

IUPAC Name |

1-(3-methoxyphenyl)pyrrolidine-2-thione |

InChI |

InChI=1S/C11H13NOS/c1-13-10-5-2-4-9(8-10)12-7-3-6-11(12)14/h2,4-5,8H,3,6-7H2,1H3 |

InChI Key |

LVILCODMVFOMHZ-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC(=C1)N2CCCC2=S |

Canonical SMILES |

COC1=CC=CC(=C1)N2CCCC2=S |

Synonyms |

2-Pyrrolidinethione, 1-(3-methoxyphenyl)- |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table compares 1-(3-Methoxyphenyl)pyrrolidine-2-thione with structurally related compounds from the evidence:

Key Differences and Implications

- Core Heterocycle: Pyrrolidine-2-thione (target compound) vs. Pyrrolidine-2-thione vs. pyrrolidine-2,5-dione (compound 6): The dione structure introduces additional hydrogen-bonding sites, which could enhance solubility but reduce membrane permeability .

Substituent Effects :

- 3-Methoxyphenyl (target) vs. ferrocenyl (5a): The methoxy group provides moderate electron donation, whereas ferrocenyl substituents introduce redox activity and bulkiness, making 5a more suitable for electrochemical applications .

- Thione vs. Thioether : Compounds like 12a–c () replace the thione with a thioether (C-S-C), reducing zinc-binding affinity but increasing hydrolytic stability .

- Biological Activity: Ferrocenyl derivatives (5a–d) exhibit unique organometallic interactions, unlike the purely organic target compound . HDAC inhibitors (e.g., 10f) highlight the critical role of the thione group in zinc chelation, a feature shared with the target compound . Toxicity profiles of methoxyphenyl-containing compounds (e.g., LAS-252 in ) suggest that substituent position (para vs. meta) significantly impacts safety .

Physicochemical Properties

- Lipophilicity : The 3-methoxyphenyl group increases logP compared to unsubstituted pyrrolidine-thiones, enhancing blood-brain barrier penetration .

- Melting Points: Ferrocenyl derivatives (e.g., 5a) exhibit higher melting points (>200°C) due to crystalline organometallic structures, whereas the target compound likely melts at <150°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.